3H-Phenoxazin-3-one (CAS 1916-63-8) is a foundational p-quinone imine heterocycle that serves as the unsubstituted parent core for a wide range of phenoxazine dyes, biological stains, and redox-active materials [1]. Unlike its fully reduced counterpart, phenoxazine, this compound features an extended conjugated system with a highly electrophilic C(2) position. This structural feature makes it an essential precursor for synthesizing sterically crowded N,O,S-heteropentacycles and custom fluorophores. Procurement of the pure 3H-phenoxazin-3-one core is critical for industrial and research applications requiring precise control over downstream functionalization, where pre-substituted analogs would introduce unwanted steric hindrance or locked photophysical properties [1].
Substituting 3H-phenoxazin-3-one with the fully reduced phenoxazine or downstream functionalized dyes (such as resorufin) fundamentally alters synthetic pathways and material performance [1]. Phenoxazine lacks the p-quinone imine moiety, rendering it unreactive toward direct nucleophilic substitution without prior oxidative activation. Conversely, using pre-functionalized analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) locks the molecule into a specific photophysical profile and introduces competing reactive sites that interfere with the targeted synthesis of complex pentacyclic scaffolds. For reproducible manufacturing of custom redox mediators or novel optical materials, procuring the exact, unsubstituted 3H-phenoxazin-3-one core is mandatory to ensure predictable electrophilic reactivity [1].
3H-Phenoxazin-3-one features a highly electrophilic C(2) center driven by its p-quinone imine fragment, allowing it to undergo direct nucleophilic substitution of hydrogen (SNH) with ortho-substituted arylamines [1]. When reacted at elevated temperatures, it yields sterically crowded N,O,S-heteropentacycles with high efficiency. In contrast, the fully reduced phenoxazine baseline lacks this electrophilic center and cannot undergo this direct coupling without additional oxidative steps [1].
| Evidence Dimension | Heteropentacycle Synthesis Yield (via direct SNH) |
| Target Compound Data | 68–93% yield (direct coupling at C(2)) |
| Comparator Or Baseline | Phenoxazine (0% yield via direct SNH; requires prior oxidation) |
| Quantified Difference | Enables direct, catalyst-free SNH coupling with >68% yield, eliminating multi-step activation. |
| Conditions | Reaction with ortho-substituted arylamines at 230–250 °C |
Procuring the oxidized 3H-phenoxazin-3-one core streamlines the synthesis of complex pentacyclic dyes by eliminating the need for aggressive oxidative activation steps.
The unsubstituted 3H-phenoxazin-3-one core provides a blue-shifted optical baseline, with primary absorption maxima typically in the 420–460 nm range depending on minor substitutions [1]. This allows for extensive spectral tuning via custom functionalization. In contrast, procuring downstream analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) locks the absorption profile at approximately 570–580 nm due to the strong auxochromic effect of the 7-hydroxyl group [1].
| Evidence Dimension | Baseline Absorption Maximum (λmax) |
| Target Compound Data | ~420–460 nm (unsubstituted/core derivatives) |
| Comparator Or Baseline | Resorufin (~570–580 nm) |
| Quantified Difference | Provides a >110 nm blue-shifted baseline, offering a wider dynamic range for custom red-shifting via functionalization. |
| Conditions | Aqueous or organic solvent baseline absorption |
Buyers developing novel fluorescent probes must start with the unsubstituted core to achieve target emission wavelengths, as pre-hydroxylated analogs restrict spectral tunability.
The oxygen heteroatom in 3H-phenoxazin-3-one significantly alters the electronic distribution of the quinonoid core compared to its sulfur analog, 3H-phenothiazin-3-one [1]. 13C NMR studies reveal that the C-7 and C-9 nuclei in the phenothiazine analog are deshielded by 10 to 20 ppm relative to the phenoxazine core. This electronic difference translates to distinct redox potentials, making 3H-phenoxazin-3-one uniquely suited for specific electrochemical mediator applications where the phenothiazine analog would undergo reduction at mismatched potentials [1].
| Evidence Dimension | 13C NMR Chemical Shift (C-7 and C-9 Deshielding) |
| Target Compound Data | Baseline shielding (oxygen core) |
| Comparator Or Baseline | 3H-phenothiazin-3-one (+10 to 20 ppm deshielding) |
| Quantified Difference | 10–20 ppm difference in carbon shielding, indicating fundamentally different electron density and redox behavior. |
| Conditions | 13C NMR spectral analysis |
For biosensor manufacturing, substituting the oxygen core with a sulfur analog shifts the redox potential, potentially causing mediator failure in calibrated electrochemical assays.
Directly utilizes the highly electrophilic C(2) position of 3H-phenoxazin-3-one for catalyst-free SNH reactions, making it the optimal starting material for synthesizing sterically crowded, custom-emission fluorophores [1].
Leverages the specific electronic structure and reversible imine redox behavior of the phenoxazine core, which operates at distinct, calibrated potentials compared to phenothiazine alternatives [1].
Serves as the essential unsubstituted chromophore core for synthesizing bio-active phenoxazinone derivatives without interference from pre-existing hydroxyl or amine groups [1].